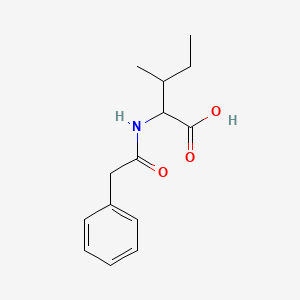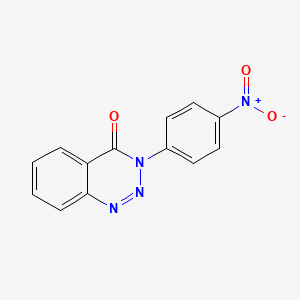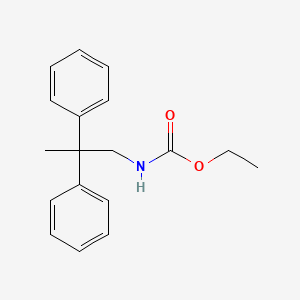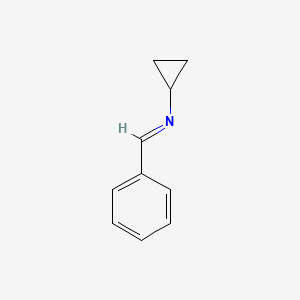
(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of both chloro and fluorosulfonyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate typically involves the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with 2-chlorobenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorosulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce sulfonic acids .
Aplicaciones Científicas De Investigación
(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate involves its interaction with specific molecular targets. The chloro and fluorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an ester.
4-Chloro-2-fluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an ester linkage
Uniqueness
(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate is unique due to the combination of chloro and fluorosulfonyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propiedades
Número CAS |
23379-12-6 |
|---|---|
Fórmula molecular |
C13H7Cl2FO4S |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
(2-chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C13H7Cl2FO4S/c14-10-4-2-1-3-9(10)13(17)20-12-6-5-8(7-11(12)15)21(16,18)19/h1-7H |
Clave InChI |
CSUKFNMHEFUCNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)S(=O)(=O)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



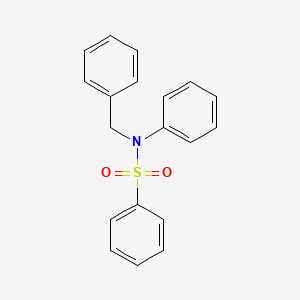
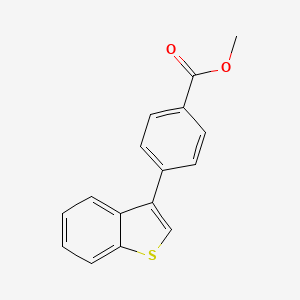
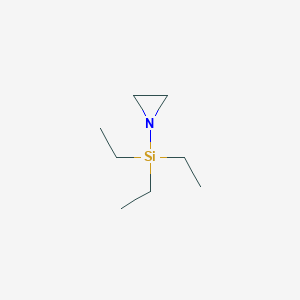
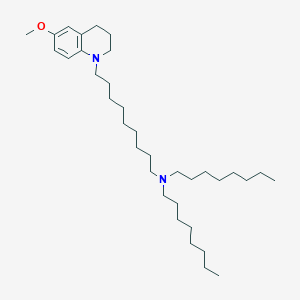
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)

![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)

